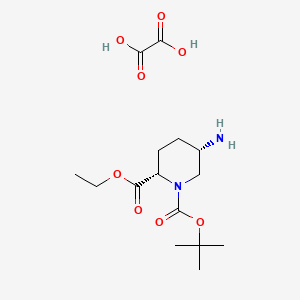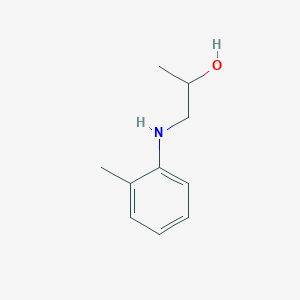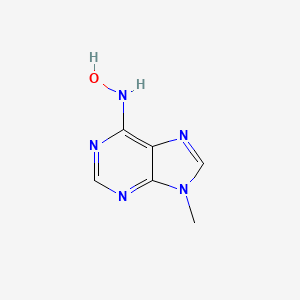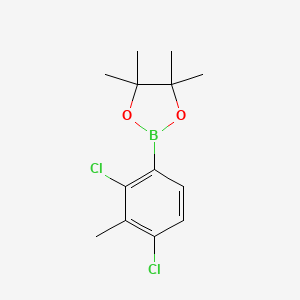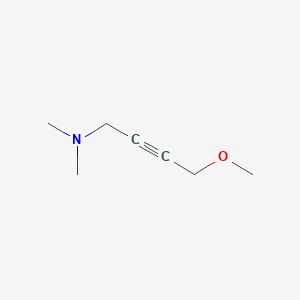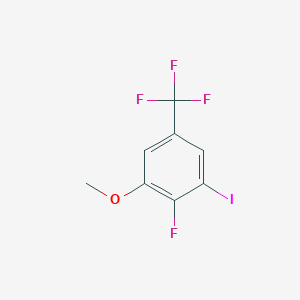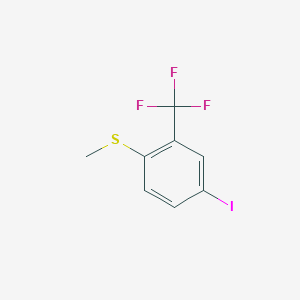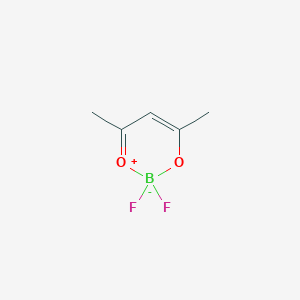
1-(4-Iodophenyl)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-4’-methoxy-1,1’-biphenyl is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where one of the phenyl rings is substituted with an iodine atom at the 4-position and a methoxy group at the 4’-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-methoxy-1,1’-biphenyl typically involves the iodination of 4’-methoxy-1,1’-biphenyl. One common method is the Sandmeyer reaction, where 4’-methoxy-1,1’-biphenyl is diazotized and then treated with potassium iodide to introduce the iodine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Iodo-4’-methoxy-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Oxidation and Reduction: Products include aldehydes, acids, and alcohols.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
4-Iodo-4’-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of molecular interactions and as a probe in biochemical assays.
Industry: Used in the production of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 4-Iodo-4’-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating substitution and coupling reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
4-Iodo-1,1’-biphenyl: Lacks the methoxy group, making it less reactive in certain reactions.
4-Methoxy-1,1’-biphenyl: Lacks the iodine atom, limiting its use in substitution and coupling reactions.
4-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure but with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: 4-Iodo-4’-methoxy-1,1’-biphenyl is unique due to the presence of both iodine and methoxy groups, providing a balance of reactivity and stability that is advantageous in various synthetic and research applications.
This comprehensive overview highlights the significance of 4-Iodo-4’-methoxy-1,1’-biphenyl in scientific research and industrial applications. Its unique chemical properties and versatility make it a valuable compound in multiple fields.
Eigenschaften
Molekularformel |
C13H11IO |
|---|---|
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
1-iodo-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C13H11IO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
InChI-Schlüssel |
QEMVQEZBDSYALX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-1-Benzhydryl-2-methylazetidine ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14021340.png)

